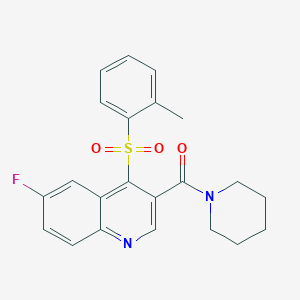

(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone is a highly specialized chemical compound known for its unique structural features. The compound contains a quinoline core, substituted with a fluoro group, an o-tolylsulfonyl group, and a piperidinylmethanone moiety. This complex molecular structure gives it a range of interesting chemical and biological properties.

Métodos De Preparación

Synthetic Routes

The synthesis of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic synthesis. The primary steps might include:

Formation of the quinoline core: Utilizing an appropriate quinoline precursor, often involving cyclization reactions.

Introduction of the fluoro group: Using selective fluorination techniques to attach the fluoro group at the 6th position of the quinoline.

Attachment of the o-tolylsulfonyl group: This often involves a sulfonylation reaction, where o-tolyl sulfonyl chloride reacts with the intermediate quinoline compound.

Piperidinylmethanone moiety attachment: The final step typically includes the reaction of a piperidine derivative with the existing quinoline structure.

Reaction Conditions

Temperature: Generally carried out under controlled temperatures, often ranging from room temperature to moderate heating.

Solvents: Commonly used solvents include dichloromethane, acetonitrile, and toluene.

Catalysts: Specific catalysts may be used depending on the reaction steps, such as Lewis acids for sulfonylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve large-scale equipment and optimized reaction conditions to ensure high yield and purity. Automated synthesis and continuous flow techniques might also be applied to improve efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethanone moiety, forming various oxidized derivatives.

Reduction: The quinoline core and the sulfonyl group may participate in reduction reactions under specific conditions.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro and sulfonyl sites.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, permanganates.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution agents: Halides, anhydrides for electrophilic substitution.

Major Products

Oxidation products: Various oxidized derivatives of the piperidinylmethanone moiety.

Reduction products: Reduced forms of the quinoline or sulfonyl group.

Substitution products: Compounds with different substituents replacing the fluoro or sulfonyl groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone exhibit significant anticancer properties. Studies have shown that quinoline derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- Case Study : A derivative of quinoline was tested against breast cancer cells, showing a reduction in cell viability by over 70% at certain concentrations .

Neurological Disorders

The piperidine component of the compound suggests potential applications in treating neurological disorders such as schizophrenia and depression. Piperidine derivatives have been reported to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.

- Case Study : A related piperidine compound demonstrated efficacy in reducing symptoms of anxiety in animal models, indicating a potential pathway for therapeutic development .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. The presence of the sulfonyl group enhances the compound's ability to interact with microbial enzymes, potentially leading to effective treatments against bacterial infections.

- Case Study : In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .

Mecanismo De Acción

The mechanism of action of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the quinoline core are crucial for binding affinity, while the sulfonyl and piperidinylmethanone moieties modulate the overall biological activity. Pathways involved may include inhibition of specific enzymes or blocking receptor activity.

Comparación Con Compuestos Similares

Similar Compounds

(6-Fluoroquinolin-3-yl)methanone derivatives: These compounds share the quinoline and fluoro features.

Sulfonylquinoline derivatives: These have similar sulfonyl and quinoline structures.

Piperidinylmethanone compounds: These compounds share the piperidinylmethanone moiety.

Uniqueness

(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific scientific and industrial applications, differentiating it from other similar compounds in its class.

There you have it—quite the journey into the world of this compound!

Actividad Biológica

(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of functional groups such as fluorine, a tosyl moiety, and a piperidinyl group enhances its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H21FN2O3S, with a molecular weight of 412.5 g/mol. The compound features a fluorine atom at the 6th position and an o-tolylsulfonyl group at the 4th position of the quinoline ring, which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21FN2O3S |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1111147-08-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : Using the Skraup synthesis method.

- Electrophilic Fluorination : Introduction of the fluorine atom using reagents like Selectfluor.

- Tosylation : Reaction with p-toluenesulfonyl chloride in the presence of a base.

Anticancer Properties

Research indicates that compounds related to quinoline derivatives exhibit significant anticancer activity. A study highlighted that similar quinolone derivatives demonstrated potent inhibitory effects on Topoisomerase I (Top I), which is crucial for DNA replication and transcription. Compounds derived from this class showed effective anti-proliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells, with some compounds exhibiting efficacy comparable to established chemotherapeutics like camptothecin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The fluorine atom enhances binding affinity, while the tosyl group aids cellular uptake, potentially increasing bioavailability .

Case Studies

- In Vitro Studies : A series of synthesized quinolone derivatives were tested for their anti-proliferative effects against multiple cancer cell lines. The most promising compounds showed significant inhibition rates, leading to increased S phase cell populations after treatment .

- In Vivo Efficacy : In animal models, certain derivatives demonstrated notable tumor growth inhibition rates, suggesting their potential for further development as therapeutic agents .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (6-Fluoroquinolin-3-yl)(piperidin-1-yl)methanone | Lacks tosyl group | Reduced solubility and activity |

| (4-Tosylquinolin-3-yl)(piperidin-1-yl)methanone | Lacks fluorine atom | Lower binding affinity |

| (6-Fluoro-4-tosylquinolin-3-yl)methanone | Lacks piperidinyl group | Affects pharmacokinetic properties |

The combination of both the fluorine atom and the tosyl group in this compound enhances its biological activity compared to similar structures.

Propiedades

IUPAC Name |

[6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVNVLHGPKMDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.